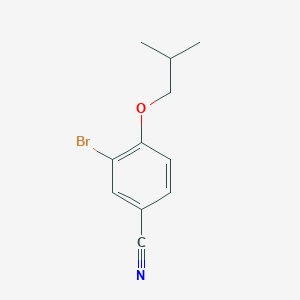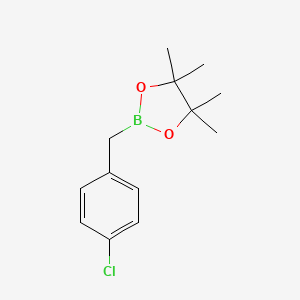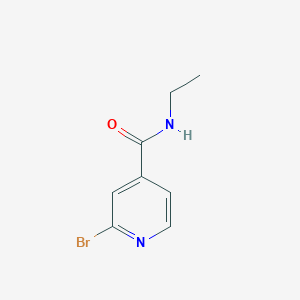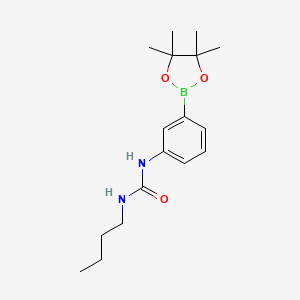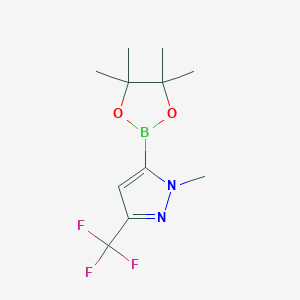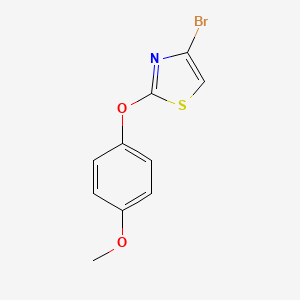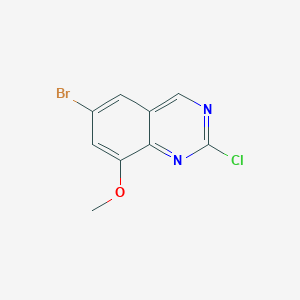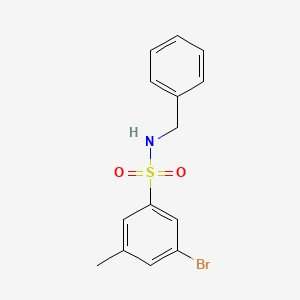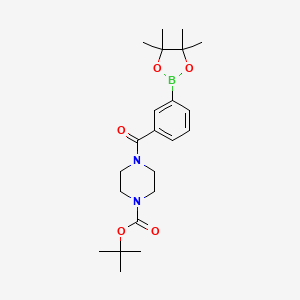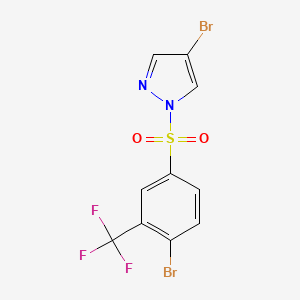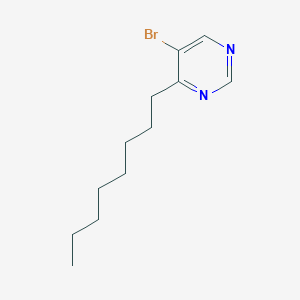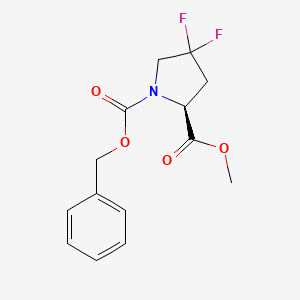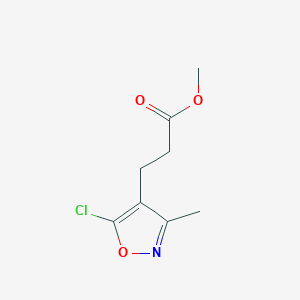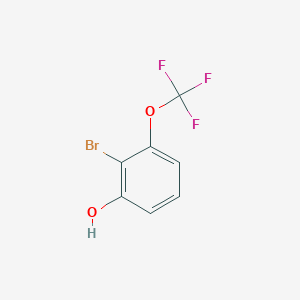
2-Bromo-3-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(trifluoromethoxy)phenol, also known as BTPhenol, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It has a molecular formula of C7H4BrF3O2 and a molecular weight of 257.01 .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(trifluoromethoxy)phenol is 1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H . This indicates the positions of the bromo and trifluoromethoxy groups on the phenol ring.Chemical Reactions Analysis
The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Physical And Chemical Properties Analysis
2-Bromo-3-(trifluoromethoxy)phenol is a liquid at room temperature .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-3-(trifluoromethoxy)phenol” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process is important in the synthesis of many pharmaceutical compounds .
- Methods of Application or Experimental Procedures: The reaction involves the use of a palladium catalyst (Pd(OAc)2) and potassium acetate (KOAc) as an inexpensive base . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using this method . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Application in Antimicrobial Activity
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “2-Bromo-3-(trifluoromethoxy)phenol” is used in the synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid, which has been found to have antimicrobial activity .
- Methods of Application or Experimental Procedures: The compound was synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results or Outcomes: The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Application in Direct Arylation of Heteroarenes
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-3-(trifluoromethoxy)phenol” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
- Methods of Application or Experimental Procedures: The reaction involves the use of a palladium catalyst (Pd(OAc)2) and potassium acetate (KOAc) as an inexpensive base . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using this method . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety And Hazards
Direcciones Futuras
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
Propiedades
IUPAC Name |
2-bromo-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZXRLFTBQPFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethoxy)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

